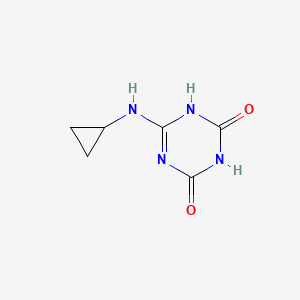

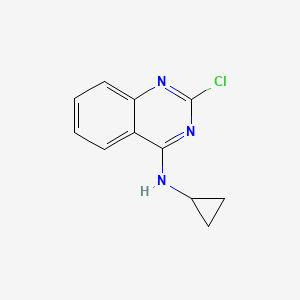

![molecular formula C22H25N3O6S3 B2373191 Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681161-87-5](/img/structure/B2373191.png)

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a novel compound synthesized through microwave irradiation. It belongs to the class of pyrimidine derivatives, which exhibit diverse biological activities. Pyrimidines play crucial roles in living organisms, including DNA, RNA, and various natural products such as vitamins and antibiotics. This compound’s structure combines a benzamido group, a morpholino moiety, and a thienothiazole ring, making it an intriguing target for further investigation .

Synthesis Analysis

The synthesis of this compound involves the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride (1) and acetylacetone (2) under microwave irradiation. The resulting product, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate (3) , is obtained in moderate yield (approximately 70%). The use of microwave irradiation facilitates the reaction, and the compound is easily purified. Key characterization techniques include UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

The synthesis and chemical transformation of thiazole and thiazolopyridine derivatives have been a focal point in medicinal chemistry research. For instance, the synthesis of thiazolecarboxylic acid derivatives, including N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, highlights the versatility of thiazole compounds in generating a range of bioactive molecules (Dovlatyan et al., 2004). Similarly, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates demonstrates the capacity for creating diverse structures from thiazole-based precursors, which could lead to new pharmacologically active compounds (Albreht et al., 2009).

Photophysical Properties and Application

The study of photophysical properties and the application of thiazole derivatives have provided insights into their potential use in material science and photochemistry. The tandem photoarylation-photoisomerization process involving halothiazoles, including ethyl 2-arylthiazole-5-carboxylates, sheds light on their photophysical behaviors and singlet oxygen activation properties. Such compounds could serve as sensitizers or components in photodynamic therapy, given their ability to generate singlet oxygen (Amati et al., 2010).

Antimicrobial and Antitumor Activities

The development of antimicrobial and antitumor agents remains a critical area of research, with thiazole derivatives playing a significant role. For example, the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents showcase the potential of thiazole-containing compounds in combating microbial infections (Sahin et al., 2012). Moreover, the synthesis and evaluation of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides for their antitumor properties further emphasize the importance of thiazole derivatives in the search for new cancer therapies (Horishny et al., 2020).

Eigenschaften

IUPAC Name |

ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O6S3/c1-5-30-21(27)18-14(4)17-20(32-18)24-22(33-17)23-19(26)15-6-8-16(9-7-15)34(28,29)25-10-12(2)31-13(3)11-25/h6-9,12-13H,5,10-11H2,1-4H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXFZSYBDDNLDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O6S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

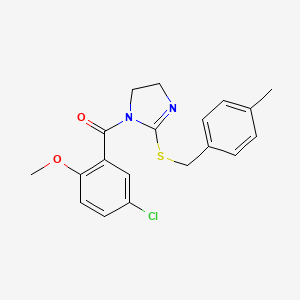

![3-(2-bromophenoxy)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2373111.png)

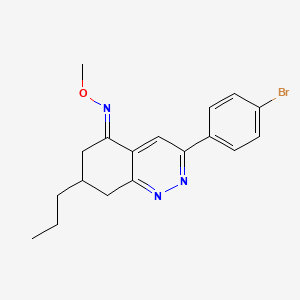

![cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2373112.png)

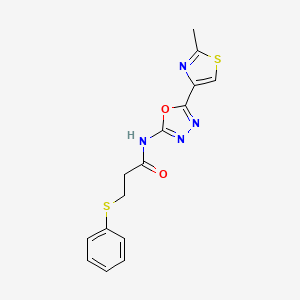

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2373115.png)

![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2373118.png)

![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2373119.png)

![6-(4-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2373122.png)